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D-Thyronine

Cat. No.: B1579473
M. Wt: 273.28
Attention: For research use only. Not for human or veterinary use.
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Description

D-Thyronine is the dextrorotatory enantiomer of the endogenous compound thyronine, which forms the core structure of the thyroid hormones . Thyronine itself is a metabolite derived from the peripheral deiodination of the classic thyroid hormones thyroxine (T4) and triiodothyronine (T3) . As a key building block and metabolite in thyroid hormone pathways, it presents a valuable tool for researchers investigating thyroid hormone metabolism and action. The primary research value of this compound lies in its use as a stereoisomer control in comparative studies with its biologically active counterpart, L-thyronine. Studies on various thyronine derivatives have shown that the D-isomer configuration can result in significantly different biological activity compared to the L-form . This makes this compound essential for controlled pharmacological experiments designed to elucidate the specificity of hormone-receptor interactions and metabolic enzymes. Research applications for this compound include investigations into metabolic pathways, studies on the anabolic and catabolic effects of thyroid hormone analogs, and fundamental biochemical research. The product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
 B1579473 D-Thyronine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Weight

273.28

Origin of Product

United States

Iii. Advanced Analytical Methodologies for D Thyronine Characterization in Research

Enantioselective Chromatography for D-Thyronine Quantification

Enantioselective chromatography is a cornerstone for the quantification of this compound, enabling its separation from its levorotatory counterpart, L-thyronine. This separation is achieved by creating a chiral environment, either through a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for the direct enantioselective separation of thyronine enantiomers. nih.gov These specialized columns contain a chiral selector immobilized on the support material, which interacts differently with D- and L-thyronine, leading to different retention times and thus, separation.

Several types of CSPs have proven effective for thyronine analysis. Macrocyclic antibiotic-based CSPs, such as those using teicoplanin (e.g., Chirobiotic T), have been successfully employed. researchgate.net In one study, baseline separation of thyroxine enantiomers was achieved on a Chirobiotic T column using a mobile phase of methanol (B129727) and 0.1% triethylammonium (B8662869) acetate (B1210297) at a pH of 4.0. researchgate.net The separation is influenced by factors including the mobile phase composition, pH, temperature, and flow rate. researchgate.net

Crown ether-based CSPs are also highly effective, particularly for compounds containing a primary amino group like thyronine. nih.govkoreascience.kr These phases, often incorporating a chiral binaphthyl or tartaric acid unit, facilitate chiral recognition. koreascience.kr Quinine-derived CSPs have also been used to develop rapid reversed-phase HPLC methods for the simultaneous separation of D- and L-thyroxine and triiodothyronine. researchgate.net

An alternative to using a CSP is the use of a chiral mobile phase in conjunction with a standard achiral column, such as silica (B1680970) gel. researchgate.netnih.gov In this approach, a chiral ligand, like L-proline complexed with copper(II) ions, is added to the mobile phase. researchgate.netnih.gov The transient diastereomeric complexes formed with the thyronine enantiomers have different affinities for the stationary phase, enabling their separation. researchgate.net Interestingly, inverting the chirality of the mobile phase additive (e.g., using D-proline instead of L-proline) reverses the elution order of the enantiomers. researchgate.net

Table 1: HPLC Parameters for Thyroxine Enantiomer Separation on a Chirobiotic T Column This table summarizes the effects of various chromatographic parameters on the retention factor (k), separation factor (α), and resolution (Rs) of thyroxine enantiomers.

Parameter Condition Effect on Retention Effect on Separation/Resolution Source
Methanol Content Varied in mobile phase Retention decreases as methanol content increases. Optimal separation factor and resolution achieved at specific concentrations. researchgate.net
Buffer pH pH 3.0 - 7.0 Retention factors are influenced by the ionization state of the analyte. The best resolution was observed at pH 4.0. researchgate.net
Flow Rate 0.6 - 1.2 mL/min Retention time decreases with increasing flow rate. A flow rate of 1.0 mL/min was found to be optimal. researchgate.net
Column Temperature Varied Affects interaction kinetics and thermodynamics. Lower temperatures generally improve resolution for this specific application. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller sub-2 µm particles. This technology offers higher resolution, greater sensitivity, and substantially faster analysis times. UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS) for the highly sensitive and selective analysis of thyronine enantiomers in pharmaceutical and biological samples. scilit.comresearchgate.net

Methods using UPLC on a chiral crown ether-derived column have been developed for the chiral discrimination of thyroxine enantiomers. scilit.com An optimal separation was achieved with a mobile phase consisting of 60% methanol/water with 0.1% formic acid at 40°C. scilit.com The UPLC-MS/MS method demonstrated excellent linearity over a wide concentration range for both D- and L-thyroxine. scilit.comresearchgate.net The increased speed of UPLC allows for higher sample throughput, which is critical in quality control and clinical research settings.

Table 2: Performance of a Validated UPLC-MS/MS Method for Thyroxine Enantiomer Analysis This table presents key validation parameters for the quantification of D- and L-Thyroxine using a UPLC-MS/MS method.

Parameter D-Thyroxine (D-T4) L-Thyroxine (L-T4) Source
Concentration Range 0.05 - 100 µg/mL 0.01 - 100 µg/mL researchgate.net
Coefficient of Determination (R²) > 0.999 > 0.999 scilit.comresearchgate.net
Limit of Detection (LOD) 0.8 ng/mL 0.5 ng/mL researchgate.net
Limit of Quantitation (LOQ) 0.5 µg/mL 0.5 µg/mL researchgate.net

Mass Spectrometry Techniques for this compound Identification and Quantitation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography, it provides unparalleled specificity and sensitivity for the analysis of complex mixtures, making it an indispensable tool for this compound research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the detection specificity of tandem mass spectrometry. nih.gov This technique is highly effective for the discrimination and quantification of thyronine enantiomers, including this compound, even at very low concentrations. researchgate.net After the enantiomers are separated by a chiral LC column, they are introduced into the mass spectrometer. nih.gov

In the tandem mass spectrometer, a specific precursor ion corresponding to the thyronine molecule is selected, fragmented, and then one or more specific product ions are monitored. google.com This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), drastically reduces background noise and enhances selectivity, allowing for accurate quantification. researchgate.netnih.gov LC-MS/MS methods have been successfully used to determine the enantiomeric purity of commercial L-thyroxine and L-triiodothyronine pharmaceutical products, identifying D-enantiomer impurities. scilit.comresearchgate.net These methods are valued for their ability to provide definitive identification and quantification without derivatization steps. researchgate.net

Isotope Dilution Mass Spectrometry (ID-MS) is considered a gold-standard method for achieving the highest level of accuracy and precision in quantitative analysis. google.comnih.gov The technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterium-labeled or ¹³C-labeled thyroxine) to the sample as an internal standard. nih.govresearchgate.netacs.org

This internal standard is chemically identical to the analyte (this compound) and behaves identically during sample preparation, extraction, and chromatographic separation. nih.gov Any sample loss or variation during these steps will affect both the analyte and the internal standard equally. google.com By measuring the ratio of the signal from the natural analyte to the signal from the isotope-labeled standard in the mass spectrometer, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and procedural inconsistencies. nih.govresearchgate.net ID-MS methods have been developed for the simultaneous and rapid measurement of total and free thyroid hormones in serum. nih.govnih.gov

Table 3: Precision of Isotope Dilution Tandem Mass Spectrometry for Thyroid Hormone Analysis This table illustrates the high precision of ID-MS/MS methods, shown by the low coefficients of variation (CVs).

Analyte Concentration Level Within-Day CV (%) Between-Day CV (%) Source
Free Thyroxine (FT4) Low, Medium, High ≤ 7.0% ≤ 7.0% nih.govresearchgate.net
Free Triiodothyronine (FT3) Low, Medium, High ≤ 9.0% ≤ 9.0% nih.gov
Total Thyroxine (T4) Not specified 3.5% - 9.0% 3.5% - 9.0% nih.gov
Total Triiodothyronine (T3) Not specified 3.5% - 9.0% 3.5% - 9.0% nih.gov

Spectroscopic Methods for this compound Structural Elucidation (e.g., NMR, CD)

Spectroscopic methods are vital for elucidating the three-dimensional structure and conformation of chiral molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR can be used to study the molecular dynamics of thyronines. researchgate.net Studies on thyroxine have shown remarkable differences in the spin-lattice relaxation times for protons on the two different aromatic rings, indicating distinct motional properties for the alanyl-bearing ring and the hydroxyl-bearing ring. researchgate.net While NMR of a pure this compound sample would be identical to that of L-thyronine in an achiral solvent, NMR can be used with chiral solvating agents to differentiate enantiomers and is fundamental for confirming the chemical structure of the thyronine backbone. koreascience.krchemicalbook.com

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. ntu.edu.sg It is an exceptionally powerful technique for studying chiral compounds. ntu.edu.sg Since this compound is the enantiomer of L-thyronine, its CD spectrum will be an exact mirror image of the L-thyronine spectrum. While thyroxine itself does not have a measurable CD spectrum in certain wavelength ranges, an "induced" CD spectrum appears when it binds to a larger chiral molecule, such as Human Serum Albumin (HSA). The characteristics of this induced spectrum provide information about the conformation of the thyronine molecule when bound within the chiral pocket of the protein. Studies have shown that the induced CD spectra of thyroxine bound to different protein variants are markedly different, indicating distinct structures of the resulting molecular complexes.

Sample Preparation Strategies for Trace this compound Analysis in Biological Matrices

The accurate quantification of this compound at trace levels in complex biological matrices such as plasma, serum, and tissue is a significant analytical challenge. The complexity of these matrices, which contain numerous endogenous components like proteins and lipids, can cause substantial interference, potentially affecting the accuracy, precision, and sensitivity of analytical methods. ntnu.no Therefore, robust sample preparation is an essential prerequisite for reliable analysis, aiming to isolate and preconcentrate the analyte of interest while removing interfering substances. ntnu.no Common strategies employed include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), often used in combination. ntnu.nothermofisher.com Furthermore, derivatization techniques are frequently applied to enhance detection sensitivity, particularly for mass spectrometry-based methods. acs.orgnih.gov

Protein Precipitation (PPT)

A primary step in preparing biological samples is the removal of proteins, which can interfere with chromatographic systems and ionization sources. Protein precipitation is a straightforward technique often achieved by adding an organic solvent like acetonitrile (B52724) or methanol. thermofisher.comresearchgate.net In some protocols, agents such as zinc chloride are used alongside the organic solvent to facilitate more effective protein removal from plasma samples. researchgate.net For instance, a method for analyzing thyroid hormones in serum involves an initial protein crash with acetonitrile, followed by further extraction steps. thermofisher.com This initial cleanup is crucial for minimizing matrix effects and protecting the analytical instrumentation.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a widely used technique for separating analytes from interfering compounds based on their differential solubilities in two immiscible liquid phases. mdpi.com Various organic solvents are employed for the extraction of thyronines from biological fluids.

A common approach involves the use of ethyl acetate. One protocol for total thyroid hormone analysis in serum uses a protein crash with acetonitrile, followed by LLE with ethyl acetate. thermofisher.com The organic layer containing the analytes is then separated, dried, and reconstituted for analysis. thermofisher.com Another method developed for cell culture media utilizes a two-step LLE with a mixture of 2-propanol and tert-butyl methyl ether (TBME) (30:70 v/v) after acidification of the sample. bioscientifica.com

Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is a variation that improves extraction efficiency and phase separation. A study demonstrated the use of ammonium (B1175870) sulfate (B86663) as a salting-out reagent with a mixture of methanol and acetonitrile for extracting thyroxine and other hormones from human serum and fish plasma. mdpi.com This SALLE method allowed for the direct injection of the extract, simplifying the workflow by eliminating the need for solvent evaporation and reconstitution steps. mdpi.com

Summary of Liquid-Liquid Extraction (LLE) Protocols for Thyronine Analysis

Biological MatrixExtraction Solvent(s)Key Findings/MethodologyReference
Cell Culture Media (DMEM/F12)2-propanol/tert-butyl methyl ether (TBME) (30:70 v/v)Two subsequent extractions were performed after sample acidification. The combined organic phases were evaporated and reconstituted in methanol/water. bioscientifica.com
Human Serum / Fish PlasmaAcetonitrile with 10% MethanolUtilized Salting-Out Assisted LLE (SALLE) with ammonium sulfate. This method achieved high extraction recovery and allowed for direct injection of the sample extract. Limits of quantification were 0.1–0.2 ng/mL. mdpi.com
SerumEthyl AcetatePerformed after an initial protein precipitation with acetonitrile. The organic layer was dried under nitrogen and reconstituted in a water/methanol mixture. thermofisher.com

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective and common technique for sample cleanup and analyte enrichment from complex matrices. mdpi.comnih.gov It utilizes a solid sorbent material, typically packed in a cartridge, to selectively retain the analyte while interfering components are washed away. The choice of sorbent and solvents is critical for optimizing recovery and purity.

Different types of SPE cartridges have been successfully used for thyronine extraction. For instance, C18 cartridges are used for pretreating urine and serum samples, yielding high recoveries ranging from 87.1% to 107.6% for serum. researchgate.net Another study employed SampliQ SPE cartridges for cleaning up deproteinated serum samples, which proved to be a simple and effective method for purification and enrichment. nih.gov In this method, the cartridges were preconditioned, washed, and the target compounds were eluted with 0.1% acetic acid in methanol. nih.gov

Online SPE systems integrate the extraction process directly with the liquid chromatography system, offering automation and high throughput. researchgate.net One such method used an RP-Amide or C8 trapping column for online SPE-LC/MS analysis of thyroid hormones in rabbit plasma, demonstrating higher signals and recoveries with the RP-Amide traps. researchgate.net For the analysis of thyronamines, an online SPE method using an OASIS WCX cartridge was developed, achieving a detection limit of 0.25 nmol/l in plasma. bioscientifica.com

Overview of Solid-Phase Extraction (SPE) Methods for Thyronine Analysis

Biological MatrixSPE Cartridge TypeElution SolventKey Findings/MethodologyReference
SerumSampliQ0.1% acetic acid in methanolEffective for purification and enrichment from deproteinated serum. The final eluent volume was reduced to 200 μL to enhance detection. nih.gov
PlasmaOASIS WCX (online SPE)H₂O:acetonitrile:acetic acid (50/50/0.6)Developed for thyronamine (B1227456) analysis. The detection limit was 0.25 nmol/l in plasma and 0.30 pmol/g in tissue. bioscientifica.com
Serum, UrineC18Not specifiedRecoveries ranged from 87.1% to 107.6% for serum and 92.1% to 98.7% for urine. researchgate.net
Rabbit PlasmaRP-Amide or C8 (online SPE)Not specifiedRP-Amide traps showed advantages over C8 traps with higher signals and recoveries. researchgate.net
Human SerumOasis MAX 96-well Plate3% formic acid in acetoneUsed after protein precipitation. The method showed good recoveries (73–115%) and precision. acs.org

Derivatization Strategies

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, such as improving its chromatographic behavior, increasing its mass spectrometric response, or enabling chiral separation. nih.govresearchgate.net For trace analysis of thyronines, derivatization can significantly improve sensitivity. acs.orgnih.gov

Butyl esterification is one such strategy. A method for analyzing T3 and T4 in tissue involved converting them into their corresponding butyl esters using butanol in 3M HCl. nih.govthermofisher.com This derivatization step increased the assay's sensitivity, lowering the minimum required tissue amount by approximately an order of magnitude compared to the underivatized analysis. nih.gov

Dansyl chloride is another effective derivatizing agent. A study on 11 thyroid hormones and their metabolites in human serum employed derivatization with dansyl chloride to enhance the sensitivity of HPLC-ESI-MS/MS analysis. acs.org The optimized reaction conditions (50 °C, pH 10, 30 min) resulted in a more than 10-fold increase in sensitivity compared to the underivatized analytes. acs.org

For the specific challenge of separating D- and L-thyroxine enantiomers, chiral derivatization is necessary. A sensitive and specific LC-ESI-MS method was developed using R(-)/S(+)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole) [R(-)/S(+)-DBD-PyNCS] as a chiral derivatization reagent, allowing for efficient separation on a reversed-phase column. researchgate.net

Iv. Molecular and Cellular Interaction Studies of D Thyronine and Its D Isomers

Stereospecificity in Thyronine Receptor Binding and Activation

The differential effects of L- and D-enantiomers of thyroid hormones are primarily rooted in the stereospecific nature of the ligand-binding pocket of thyroid hormone receptors (TRs). The naturally occurring and biologically potent forms of thyroid hormones are L-isomers. The D-isomers, while structurally similar, exhibit distinct interaction profiles with these receptors.

Research has established that D-isomers of iodothyronines can interact with the nuclear thyroid hormone receptors, TRα and TRβ, which are ligand-activated transcription factors. nih.gov However, this interaction is characterized by a significantly lower affinity and potency compared to their L-counterparts. Studies using mouse thyrotropic tumor cells have shown that D-triiodothyronine (D-T3) is approximately one-sixth to one-fifth as potent as L-T3 in binding to the nuclear receptor and in regulating the production of thyrotropin (TSH). creative-diagnostics.com

Further characterization of the binding of various thyronine analogues to the human TRβ1 isoform confirmed this stereoselectivity. The binding affinity for the wild-type receptor follows a clear order, with L-T3 having the highest affinity, followed by D-T3, and then L-thyroxine (L-T4). frontiersin.org This demonstrates that while the D-configuration does not completely abolish binding, it significantly impairs the interaction with the nuclear receptors TRα and TRβ.

The kinetics of binding, which encompass both the association and dissociation rates of the ligand-receptor complex, reveal substantial differences between D- and L-thyronine enantiomers. The reduced affinity of D-T3 for the nuclear receptor is a direct reflection of these altered kinetics.

In studies with cultured rat pituitary cells (GH1 cells), a direct comparison of the relative affinities of various iodothyronines for the nuclear receptor was conducted. plos.org These experiments demonstrated a clear hierarchy in binding, which is crucial for understanding the biological potency of these compounds. The data consistently show that the L-enantiomer of triiodothyronine is the most potent ligand for the nuclear receptor.

A noteworthy finding from these studies is the difference in apparent receptor affinity for D-T3 when measured in intact cells versus isolated cell nuclei. The affinity of D-T3 in intact cells was found to be 5.5-fold lower than its affinity for isolated nuclei. plos.org This suggests that the stereospecificity is not limited to the receptor binding event itself but may also involve cellular uptake mechanisms, with the transport system potentially favoring the L-enantiomer over the D-enantiomer. plos.org

Comparative Relative Binding Affinity of Thyronine Analogues to the Nuclear Thyroid Hormone Receptor
CompoundRelative Affinity vs. L-T3 (%)Reference
L-Triiodothyronine (L-T3)100 plos.org
D-Triiodothyronine (D-T3)~14-20 creative-diagnostics.comfrontiersin.org
L-Thyroxine (L-T4)~11 plos.org
Triiodothyroacetic acid (Triac)~77 plos.org

The structural basis for the receptor's ability to distinguish between D- and L-enantiomers lies within the architecture of the ligand-binding domain (LBD). oncohemakey.comoup.com The LBD forms a hydrophobic pocket that envelops the hormone, and specific amino acid residues within this pocket form critical contacts with the ligand. unb.br

The chiral center of thyronine is at the α-carbon of the alanine (B10760859) side chain. The precise orientation of the amino (-NH3+) and carboxylate (-COO-) groups of this side chain is crucial for high-affinity binding. Structural models and binding data from mutant receptors suggest that the alanine side chain is anchored by specific interactions, such as ionic bonds, with residues located in the loops of the LBD. frontiersin.orgnih.gov For instance, the development of subtype-selective compounds has highlighted that modifications at the 1-position, where the alanine side chain resides, are critical for modulating receptor affinity and selectivity, reinforcing the importance of this interaction for ligand recognition. nih.gov

While crystal structures of TRs with L-T3 are available, showing how the ligand is buried within the LBD core, unb.br specific structural data for D-thyronine-receptor complexes is less common. However, the existing data strongly indicate that the geometry of the L-alanine side chain allows for an optimal fit and stabilization within the binding pocket, an arrangement that the D-alanine side chain cannot achieve with the same efficacy. This suboptimal fit of the D-isomer leads to reduced binding affinity and, consequently, lower biological potency. frontiersin.org

This compound Modulation of Non-Genomic Signaling Pathways

Beyond the classical genomic pathway involving nuclear receptors, thyroid hormones are known to exert rapid, non-genomic effects initiated at the cell membrane. These actions involve distinct receptors and downstream signaling cascades.

A significant body of research has identified the plasma membrane protein integrin αvβ3 as a receptor that initiates non-genomic actions of thyroid hormones. frontiersin.orgnih.govbioscientifica.com Studies have shown that this receptor has distinct binding sites for L-T4 and L-T3, which trigger downstream signaling cascades. frontiersin.orgoncotarget.com The primary ligand for this receptor is considered to be L-T4. physiology.org

Despite the detailed characterization of L-thyronine interactions with integrin αvβ3, current scientific literature does not provide evidence for the binding of this compound or its iodinated D-isomers to this plasma membrane receptor. The research on non-genomic thyroid hormone actions has focused almost exclusively on the naturally occurring L-enantiomers. Therefore, interactions between D-isomers and plasma membrane receptors like integrin αvβ3 are not documented.

The non-genomic actions of L-thyroid hormones, initiated by their binding to integrin αvβ3, lead to the activation of intracellular signaling pathways, most notably the phosphatidylinositol 3-kinase (PI3K) and the mitogen-activated protein kinase (MAPK/ERK) cascades. creative-diagnostics.complos.orgfrontiersin.org Activation of these pathways by L-T3 and L-T4 can influence a range of cellular processes, including cell proliferation and angiogenesis. bioscientifica.comoncotarget.com

As the activation of these cytosolic signaling cascades is a direct consequence of ligand binding to the integrin αvβ3 receptor, and given the lack of evidence for this compound binding to this receptor, there is likewise no documentation of this compound modulating the PI3K or MAPK pathways. The current understanding of non-genomic thyroid hormone signaling is confined to the effects of the L-isomers.

Enzymatic Biotransformation and Stereoselectivity

The metabolic fate of thyroid hormones is largely determined by a series of enzymatic reactions that modulate their activity, transport, and excretion. These biotransformation pathways, which include deiodination, oxidation, and conjugation, are often highly specific to the three-dimensional structure of the substrate. This stereoselectivity is a critical factor in the differential metabolism of L-thyroid hormones versus their D-isomers, such as this compound.

The iodothyronine deiodinases are a family of selenoenzymes that play a crucial role in regulating thyroid hormone activity by removing specific iodine atoms from the thyronine backbone. researchgate.netnih.gov The three main types—Type 1 (DIO1), Type 2 (DIO2), and Type 3 (DIO3)—exhibit distinct tissue distributions, substrate specificities, and regulatory functions. nih.govmdpi.comnih.gov DIO1 and DIO2 are primarily activating enzymes, converting the prohormone thyroxine (T4) into the more biologically active 3,5,3′-triiodothyronine (T3). e-enm.orgjst.go.jp In contrast, DIO3 is an inactivating enzyme, degrading T4 and T3 into reverse T3 (rT3) and 3,3′-diiodothyronine (T2), respectively. jst.go.jpnih.gov

The catalytic activity of these deiodinases is highly stereospecific, showing a strong preference for the naturally occurring L-isomers of thyroid hormones. Research comparing the metabolism of D- and L-thyroxine in rat kidney preparations has provided direct evidence of this stereoselectivity. In studies using kidney slices, L-thyroxine was actively deiodinated to T3, whereas D-thyroxine was not, indicating that it is not a substrate for the deiodinase enzymes present in that tissue. oup.com This suggests that the specific spatial arrangement of the D-amino acid side chain of this compound prevents effective binding to the active site of the deiodinase enzymes, thereby precluding its deiodination. oup.combioscientifica.com

The table below summarizes the primary functions of deiodinase enzymes and highlights the observed stereoselectivity that prevents this compound from acting as a substrate.

EnzymePrimary FunctionKnown Substrates (L-isomers)Interaction with this compound
DIO1 - Peripheral T3 production- Clearance of rT3- Both outer and inner ring deiodinationT4, rT3, T3Not a substrate for deiodination. oup.com
DIO2 - Local T3 production in specific tissues (e.g., brain, pituitary)- Outer ring deiodinationT4Not a substrate for deiodination. oup.com
DIO3 - Inactivation of thyroid hormones- Inner ring deiodinationT4, T3Not a substrate for deiodination. oup.com

Beyond deiodination, thyroid hormones are metabolized through Phase I (oxidative) and Phase II (conjugative) reactions, which are also subject to stereochemical influences. mhmedical.com Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, involve oxidation, reduction, or hydrolysis. mdpi.com Phase II reactions involve conjugating the hormone or its metabolites with endogenous molecules like glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to increase water solubility and facilitate excretion. nih.gov

The stereochemistry of a molecule is a fundamental determinant of its interaction with metabolic enzymes. mhmedical.com The active sites of enzymes are chiral environments, meaning they can distinguish between enantiomers (mirror-image isomers) like D- and L-thyronine. This specificity dictates whether a compound can bind to the enzyme and undergo biotransformation.

Studies on the metabolism of D-thyroxine have shown that it resists transformation by certain oxidative pathways. For instance, a mitochondrial enzyme system derived from rat kidney that actively converted L-thyroxine to tetraiodothyroacetic acid (an oxidative metabolite) had no effect on D-thyroxine. oup.com This finding underscores the stereoselective nature of the oxidative enzymes involved in this specific metabolic pathway.

Similarly, conjugative enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) can exhibit stereoselectivity. iptsalipur.org While sulfation and glucuronidation are major metabolic routes for L-thyroid hormones nih.gov, the efficiency of these reactions for D-isomers is expected to be different. The specific orientation of the functional groups on this compound may result in significantly slower rates of conjugation or a complete lack of substrate activity compared to its L-counterpart.

The table below outlines the influence of stereochemistry on the major biotransformation pathways.

Biotransformation PhaseEnzyme Family ExampleGeneral FunctionInfluence of Stereochemistry
Phase I (Oxidative) Cytochrome P450 (CYP) EnzymesIntroduce or expose functional groups via oxidation.High. The specific 3D structure of the substrate is critical for binding to the enzyme's active site. D-thyroxine was shown to be resistant to a mitochondrial oxidative pathway that metabolizes L-thyroxine. oup.com
Phase II (Conjugative) Sulfotransferases (SULTs)Conjugation with sulfate to increase water solubility and aid excretion.High. The efficiency of conjugation is dependent on the substrate's stereochemistry. Sulfation dramatically alters the deiodination of L-isomers by DIO1. nih.gov
Phase II (Conjugative) UDP-glucuronosyltransferases (UGTs)Conjugation with glucuronic acid to increase water solubility and aid excretion.High. Enzyme activity is selective for specific isomers, affecting rates of metabolism and clearance. iptsalipur.org

V. Preclinical Biological Observations and Mechanistic Insights of D Thyronine

Effects of D-Thyronine on Cellular Metabolism in In Vitro Models

Mitochondrial Respiration and Bioenergetics (if direct studies exist, or comparative to L-isomers)

The stereoisomer of thyroxine, this compound, exhibits distinct effects on mitochondrial respiration and bioenergetics when compared to its L-isomer counterparts. While L-T3 is well-established as a potent regulator of mitochondrial activity, studies on D-isomers have revealed a lower, yet present, biological activity.

In studies comparing the effects of thyroid hormone analogs, L-T3 is consistently shown to be the most potent effector. For instance, in L-6 myoblasts, L-T3 was the only thyroid hormone analog to significantly affect intracellular pH at physiological concentrations within a short time frame, while D-T3 was ineffective at the same concentrations. oup.com This suggests a high degree of stereospecificity in the cellular mechanisms that mediate the immediate effects of thyroid hormones.

Research on isolated mitochondria has provided more direct insights into the comparative effects of D- and L-isomers on respiration. While direct, extensive studies solely focused on this compound's impact on mitochondrial respiration are less common, comparative analyses with L-isomers offer valuable information. For example, studies on the transport of thyroid hormones into pituitary cells have shown that the transport of L-T3 is significantly more rapid than that of D-T3, indicating a stereospecific uptake mechanism that would inherently limit the intracellular concentration and subsequent mitochondrial action of this compound. nih.gov

The biological activity of diiodothyronines, such as 3,5-diiodo-L-thyronine (L-T2), has been shown to rapidly stimulate mitochondrial respiration by acting on substrate oxidation pathways. nih.gov While these studies primarily focus on the L-isomer, they establish a precedent for direct mitochondrial effects of thyronine derivatives, a concept that may extend, albeit with lower potency, to D-isomers.

Influence on Substrate Oxidation and ATP Synthesis in Isolated Mitochondria

The influence of this compound on substrate oxidation and ATP synthesis in isolated mitochondria appears to be significantly less pronounced than that of its L-isomers. The process of oxidative phosphorylation, which couples substrate oxidation to ATP synthesis, is a primary target of thyroid hormone action. researchgate.net

Studies using 'top-down' elasticity analysis on isolated rat liver mitochondria have demonstrated that 3,5-diiodo-L-thyronine (a derivative of L-Thyronine) stimulates both state 3 (maximal ATP synthesis) and state 4 (resting state) respiration primarily by enhancing substrate oxidation, without affecting the proton leak or the phosphorylating system. nih.gov This indicates a specific action on the reactions that supply reducing equivalents to the electron transport chain. nih.gov

In hypothyroid rats, the administration of 3,5-diiodo-L-thyronine (L-T2) has been shown to rapidly increase the rate of fatty acid oxidation in liver mitochondria, leading to an enhancement of oxidative phosphorylation activities. plos.org Specifically, L-T2 was found to increase respiration supported by substrates that feed electrons into the FADH2-linked respiratory pathways, such as succinate. karger.comphysiology.org

While direct data for this compound is scarce, the consistent finding of lower potency and stereospecific transport for D-isomers suggests that their influence on substrate oxidation and ATP synthesis would be considerably weaker than that of the L-isomers. oup.comnih.gov The metabolic effects of D-thyroxine have been shown to differ from L-thyroxine in in vitro systems, further supporting the idea of stereospecific actions at the mitochondrial level. oup.com

Table 1: Comparative Effects of Thyroid Hormone Isomers on Cellular and Mitochondrial Parameters

ParameterL-Isomer (e.g., L-T3, L-T2)D-Isomer (e.g., D-T3)Key Findings
Intracellular pH (L-6 Myoblasts) Significant effect at physiological concentrations oup.comIneffective at physiological concentrations oup.comDemonstrates high stereospecificity of cellular response. oup.com
Mitochondrial Respiration Rapid stimulation of state 3 and state 4 respiration nih.govExpected to be significantly lower due to stereospecific transport and action.L-isomers directly enhance substrate oxidation. nih.gov
Substrate Oxidation Stimulates both NADH- and FADH2-linked pathways, with a notable effect on fatty acid oxidation plos.orgkarger.comphysiology.orgExpected to have a much weaker effect.L-T2 rapidly enhances fatty acid oxidation in liver and skeletal muscle. plos.orgphysiology.org
ATP Synthesis Increased capacity for ATP production, although some uncoupling can occur physiology.orgNot directly studied, but likely to have a minimal impact compared to L-isomers.L-isomers can increase both substrate oxidation and ATP synthase activity. karger.comphysiology.org
Cellular Uptake (Pituitary Cells) Rapid and stereospecific transport nih.govTransport is 8-10 times slower than L-T3 nih.govLimits the intracellular availability and subsequent action of D-isomers. nih.gov

Stereospecific Biological Activities in Non-Human Organismal Models

Developmental Biology Studies with this compound (e.g., amphibian metamorphosis, if any direct studies on this compound exist)

The process of amphibian metamorphosis is a classic model for studying the developmental effects of thyroid hormones. frontiersin.org This dramatic transformation from a larval tadpole to an adult frog is orchestrated primarily by the thyroid hormones thyroxine (T4) and triiodothyronine (T3). nih.gov The timing and coordination of the diverse cellular events, including proliferation, differentiation, and apoptosis, are tightly regulated by the concentration of these hormones and the sensitivity of target tissues. nih.govumich.edu

While the vast majority of research has focused on the roles of L-T4 and L-T3, the core principles of this system highlight the importance of hormone structure and receptor interaction. The conversion of the prohormone L-T4 to the more biologically active L-T3 by deiodinase enzymes is a critical regulatory step. nih.gov The differential expression of deiodinases in various tissues allows for localized control of active hormone levels, thereby dictating specific developmental outcomes. nih.gov

Direct studies on the effects of this compound in amphibian metamorphosis are not prominently featured in the available literature. However, the well-established stereospecificity of thyroid hormone receptors and transport mechanisms in other systems strongly suggests that this compound would be significantly less effective at inducing metamorphosis compared to its L-isomer. nih.gov The intricate regulation of metamorphosis, which depends on precise hormone concentrations and tissue-specific responses, would likely be disrupted by a less active analog. nih.gov

Organ-Specific Responses to this compound in Animal Models (e.g., liver, muscle)

In animal models, the biological effects of thyroid hormone analogs often exhibit organ-specific responses. The liver and skeletal muscle are major target tissues for thyroid hormones, playing key roles in metabolism. frontiersin.org

Studies in rats have shown that the administration of 3,5-diiodo-L-thyronine (L-T2) can prevent high-fat diet-induced hepatic steatosis and insulin (B600854) resistance. plos.org L-T2 has been found to stimulate mitochondrial fatty acid oxidation in the liver, thereby reducing lipid accumulation. plos.orgmdpi.comfrontiersin.org In skeletal muscle, L-T2 has also been shown to rapidly enhance mitochondrial fatty acid oxidation and thermogenesis. physiology.org

While direct and comprehensive studies on the organ-specific effects of this compound are limited, comparative studies with L-isomers provide some insights. For example, in a study on fat-fed rats, L-T2 administration did not alter the weight of the heart but did reduce the weight of subcutaneous adipose tissue and the liver. L-T3, in the same study, also reduced adipose and liver weight but slightly decreased the weight of the gastrocnemius muscle. frontiersin.org This highlights the potential for different thyronine analogs to elicit distinct patterns of organ-specific responses.

Given the stereospecific nature of thyroid hormone action, it is expected that this compound would have significantly attenuated effects on the liver and muscle compared to L-isomers. The transport of thyroid hormones into cells and their subsequent binding to nuclear receptors are stereospecific processes, which would limit the ability of this compound to elicit strong metabolic responses in these tissues. nih.gov

Table 2: Organ-Specific Effects of L-Thyronine Analogs in Animal Models

OrganL-Isomer Analog (e.g., L-T2)Observed Effects in Animal Models
Liver 3,5-diiodo-L-thyronine (L-T2)Prevents hepatic steatosis, stimulates fatty acid oxidation, reduces lipid accumulation. plos.orgmdpi.comfrontiersin.org
Skeletal Muscle 3,5-diiodo-L-thyronine (L-T2)Enhances mitochondrial fatty acid oxidation and thermogenesis. physiology.org
Adipose Tissue 3,5-diiodo-L-thyronine (L-T2)Reduces the weight of subcutaneous adipose tissue. frontiersin.org
Heart 3,5-diiodo-L-thyronine (L-T2)No significant change in heart weight in some studies. frontiersin.org

Modulation of Gene Expression and Protein Synthesis by this compound Enantiomers (if distinct from L-isomers)

The primary mechanism of action for thyroid hormones involves the regulation of gene expression. annualreviews.org The active form, L-T3, binds to nuclear thyroid hormone receptors (TRs), which in turn act as ligand-activated transcription factors to modulate the expression of target genes. bioscientifica.comals-journal.com This genomic action is responsible for many of the profound effects of thyroid hormones on development, growth, and metabolism. oup.com

The interaction between the thyroid hormone and its receptor is stereospecific. Studies have consistently shown that L-isomers have a much higher affinity for TRs than D-isomers. This difference in binding affinity translates to a significant disparity in the ability to regulate gene expression.

In pituitary GH3 cells, for example, 3,5-diiodo-L-thyronine (L-T2) has been shown to be capable of regulating the expression of genes such as growth hormone and TRβ2. oup.com Furthermore, L-T2 was able to bind to in vitro translated TRs. oup.com In contrast, studies comparing L-T3 and D-T3 have demonstrated the stereospecificity of the transport systems that bring the hormone into the cell, which is a prerequisite for nuclear receptor binding. nih.gov The transport of L-T3 into pituitary cells is 8 to 10 times more rapid than that of D-T3. nih.gov

While direct studies on this compound's ability to modulate gene expression are not abundant, the principles of stereospecific receptor binding and cellular uptake strongly indicate that its effects would be markedly different and significantly weaker than those of L-isomers. The regulation of protein synthesis, which is a downstream consequence of gene expression, would similarly be less affected by this compound.

This compound's Role in Cellular Homeostasis and Stress Responses

The maintenance of cellular homeostasis involves a complex interplay of signaling pathways that regulate metabolism, organelle function, and responses to stressors. While thyroid hormones are known to be key regulators of these processes, research focused specifically on the D-enantiomer of thyronine is scarce. nih.govbioscientifica.comnih.gov The available preclinical data suggest that D-isomers of thyroid hormones possess significantly lower biological activity compared to the L-isomers. ohsu.edu

Observations from limited studies indicate that while thyroid hormones can influence cellular calcium (Ca2+) homeostasis, a critical component of cellular signaling and stress responses, the effects of D-isomers are less pronounced than those of L-isomers. One study investigating the active Ca2+ transport in inside-out human red cell membrane vesicles found that while L-Thyroxine inhibited active Ca2+ uptake, other analogues, including 3,3',5-triiodo-D-thyronine (DT3), were less active. unimi.it This suggests a stereospecific interaction with cellular machinery, where the L-form is more effective.

Interactive Data Table: Comparative Biological Activity of Thyroid Hormone Analogs

Below is a summary of findings from a preclinical study on the effects of different thyronine analogues on cellular calcium transport.

CompoundModel SystemObserved EffectRelative ActivityCitation
L-Thyroxine (T4) Inside-out human red cell membrane vesiclesInhibition of active Ca²+ uptakeMost active unimi.it
3,3',5-Triiodo-D-thyronine (DT3) Inside-out human red cell membrane vesiclesInhibition of active Ca²+ uptakeLess active than L-Thyroxine unimi.it
3,3',5-Triiodothyronine (T3) Inside-out human red cell membrane vesiclesInhibition of active Ca²+ uptakeLess active than L-Thyroxine unimi.it
Reverse T3 (rT3) Inside-out human red cell membrane vesiclesInhibition of active Ca²+ uptakeLess active than L-Thyroxine unimi.it

Vi. Theoretical and Computational Studies on D Thyronine Conformation and Interaction

Molecular Docking and Dynamics Simulations of D-Thyronine with Target Proteins

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a target protein. Docking predicts the preferred orientation of the ligand when bound to the protein's active site, while MD simulations provide insights into the stability of the ligand-protein complex and the dynamic conformational changes that occur over time.

Key protein targets for this compound and its analogues include transport proteins like transthyretin (TTR) and nuclear thyroid hormone receptors (TRα and TRβ). researchgate.netdiva-portal.orgphcogj.com Studies on these targets reveal the specific molecular interactions that govern binding. For instance, docking studies on the thyroid hormone receptor beta (TRβ) have identified key amino acid residues that form hydrogen bonds and hydrophobic interactions with thyroid hormone analogues. mdpi.com

MD simulations have been employed to study the stability of these interactions. For example, simulations of ligands bound to TRβ show that a stable binding is characterized by minimal fluctuation in the ligand's position, as measured by the root-mean-square deviation (RMSD). acs.orgresearchgate.net These simulations can also elucidate complex mechanisms like ligand entry and exit pathways from the buried ligand-binding pocket of nuclear receptors. nih.gov The binding of a ligand can induce conformational changes in the receptor, stabilizing the protein in a more compact and stable state. acs.org

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a key output of these simulations. Lower binding energy values typically indicate a more favorable and stable interaction. phcogj.commdpi.com

Table 1: Example of Binding Energies and Interactions for Thyroid Hormone Analogues with TRβ1 (PDB: 3GWS) from Molecular Docking Studies This table is illustrative of the data generated in such studies and is based on findings for related compounds.

CompoundBinding Energy (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Levothyroxine (T4)-9.5Arg282, Arg320, Asn331, His435Hydrogen Bond, Halogen Bond
Triiodothyronine (T3)-9.2Arg282, Arg320, Asn331, His435Hydrogen Bond, Halogen Bond
Isochlorogenic acid C-10.0Ser314, Arg316, Arg320, Gly344, Met442Hydrogen Bond, Hydrophobic
Eupatilin-9.1Arg282, Arg320, Asn331, His435Hydrogen Bond, Hydrophobic

Source: Data interpretation based on findings reported in similar in silico studies. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound analogues, QSAR studies aim to identify the key structural features that determine their binding affinity for receptors or their thyromimetic activity. nih.gov

A seminal QSAR study on a series of 3,5-diiodo-L-thyronine analogues investigated their binding to thyroid hormone receptors in rat liver and heart nuclei. nih.gov This analysis provided significant insights into the nature of the receptor's binding pocket. The findings implied that the recognition site for the 3'-substituent on the thyronine core is primarily hydrophobic. nih.gov Furthermore, the study concluded that while the pocket has a limited depth, roughly corresponding to the length of an iodine atom, it possesses enough width to accommodate bulkier groups such as a phenyl or cyclohexyl group. nih.gov

The development of QSAR models often involves correlating biological activity with various molecular descriptors, such as:

Hydrophobicity: The tendency of a molecule to repel water, often quantified by parameters like logP.

Steric parameters: Descriptors related to the size and shape of the molecule or its substituents, such as molar refractivity. nih.gov

Electronic parameters: Properties related to the electronic distribution in the molecule.

More advanced methods like 3D-QSAR and 4D-QSAR have been applied to thyroxine analogs binding to transthyretin, providing a more detailed understanding of the three-dimensional requirements for binding. figshare.comacs.org These models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts in drug discovery. nih.gov

Table 2: Summary of Key Findings from a QSAR Study of Thyronine Analogues

Parameter AnalyzedKey Structural FeatureMolecular DescriptorConclusion
Receptor Binding Affinity3'-substituentHydrophobicity, Molar RefractivityThe binding site is hydrophobic and sterically constrained in depth but not width. nih.gov
Thyromimetic Activity (in vivo)3'-substituentNuclear Binding Affinity, Molar RefractivityIn the liver, activity correlates with both binding affinity and the bulk of the substituent, suggesting tissue-specific factors may influence activity. nih.gov

In Silico Prediction of this compound Binding Sites and Pharmacophores

In addition to predicting binding affinity, computational methods can be used to identify the probable binding sites of a ligand on a target protein and to generate a pharmacophore model. diva-portal.orgnih.gov A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. volkamerlab.orgcreative-biostructure.com

Pharmacophore models can be generated through two primary approaches:

Ligand-based: This method is used when the 3D structure of the target protein is unknown. The model is derived by superimposing a set of active molecules and extracting their common chemical features. creative-biostructure.com

Structure-based (or Receptor-based): When the 3D structure of the target is available, the model is built by analyzing the key interaction points within the active site, such as hydrogen bond donors/acceptors and hydrophobic regions. creative-biostructure.com

For thyroid hormone receptors, structure-based pharmacophore models have been developed using X-ray crystal structures of the receptor in complex with various ligands. nih.gov These models typically highlight the importance of several key features for successful binding.

Table 3: Common Pharmacophoric Features for Thyroid Hormone Receptor Ligands

Pharmacophoric FeatureDescriptionCorresponding Moiety in Thyronine
Aromatic Ring (AR)A planar, cyclic aromatic system capable of pi-stacking interactions.The two phenyl rings.
Hydrogen Bond Donor (HBD)A group capable of donating a hydrogen atom to form a hydrogen bond.The 4'-hydroxyl group and the amino group.
Hydrogen Bond Acceptor (HBA)A group capable of accepting a hydrogen atom to form a hydrogen bond.The carboxyl group and the 4'-hydroxyl group.
Hydrophobic Feature (HY)A non-polar group that interacts favorably with hydrophobic pockets in the receptor.The diphenyl ether structure and halogen substituents.
Negative Ionizable Area (NI)A group that is negatively charged at physiological pH, such as a carboxylic acid.The carboxylate group of the alanine (B10760859) side chain.

Source: Information compiled from general principles of pharmacophore modeling and studies on nuclear receptors. nih.govcreative-biostructure.com

These pharmacophore models serve as 3D search queries for virtual screening of large chemical databases to identify novel compounds that have a high probability of binding to the target receptor. nih.gov

Conformational Analysis of the this compound Backbone and Side Chains

The biological activity of this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis, through both computational methods and experimental techniques like X-ray crystallography, seeks to determine the preferred spatial arrangement of the atoms in the molecule. researchgate.netrsc.org

The conformation of the thyronine nucleus is primarily defined by the torsion angles around the diphenyl ether linkage and the orientation of the alanine side chain relative to the inner phenyl ring. A critical aspect of the thyronine structure is the relative orientation of the two aromatic rings (the inner, alanine-bearing ring and the outer, hydroxyl-bearing ring). Studies of thyroxine and its analogues have identified two main conformational preferences:

Skewed Conformation: The plane of the outer ring is roughly perpendicular to the plane of the inner ring.

Twist-Skewed Conformation: A variation where there is an additional twist, leading to a different angular relationship between the rings. researchgate.net

The specific conformation adopted can be influenced by the substitution pattern on the rings and the molecular environment. researchgate.net The alanine side chain also has conformational flexibility, and its orientation is crucial for proper interaction with amino acid residues in the binding pocket of target proteins. X-ray crystal structure analysis of related compounds like 3,5-di-iodo-L-thyronine has provided precise data on bond lengths and angles, serving as a foundation for computational models. rsc.org

Table 4: Key Dihedral Angles Defining Thyronine Conformation

Dihedral AngleAtoms InvolvedDescription
φ (phi)C5-C4-O-C1'Defines the torsion around the ether bond on the inner ring side.
φ' (phi prime)C4-O-C1'-C6'Defines the torsion around the ether bond on the outer ring side.
χ1 (chi 1)N-Cα-Cβ-CγDefines the rotation of the side chain around the Cα-Cβ bond.
χ2 (chi 2)Cα-Cβ-Cγ-C1Defines the rotation of the side chain around the Cβ-Cγ bond.

Note: Atom numbering is based on standard thyronine nomenclature.

Understanding these conformational preferences is essential, as thyroid hormone receptors and transport proteins often exhibit stereoselectivity, favoring the binding of a ligand in a specific conformation. researchgate.net

Vii. Metabolic Pathways and Biodistribution of D Thyronine

Absorption, Distribution, and Elimination of D-Thyronine in Model Systems

The biodistribution of D-Thyroxine has been investigated in various model systems, revealing key differences compared to its levorotatory counterpart.

Distribution: Once absorbed, thyroid hormones are extensively bound to plasma proteins, including thyroxine-binding globulin (TBG), transthyretin (TTR), and albumin, with over 99% of the hormone in a bound state. nih.gov This protein binding creates a large circulating reservoir of the hormone. Studies using isolated perfused rat livers have demonstrated that D-T4 accumulates in the liver more rapidly than L-T4. physiology.org This suggests stereoselective differences in hepatic uptake mechanisms. Despite its faster uptake, there is no evidence from short-term human studies that D-T4 is converted into the more biologically active L-T4 in the body. nih.gov

Table 1: Comparative Biodistribution of D-Thyroxine vs. L-Thyroxine in Model Systems

Parameter D-Thyroxine (D-T4) L-Thyroxine (L-T4) Model System Reference
Absorption Lower serum concentrations achieved post-ingestion. Higher serum concentrations achieved post-ingestion. Human nih.gov
Hepatic Uptake More rapid accumulation in the liver. Slower accumulation in the liver. Perfused Rat Liver physiology.org
Metabolism Rate Metabolized and inactivated more rapidly. Metabolized and inactivated more slowly. Rat, Dog oup.com
Conversion No evidence of conversion to L-T4. Not applicable. Human nih.gov

Stereoselective Metabolism of this compound: Deamination, Decarboxylation, and Conjugation

The metabolism of thyroxine is stereoselective, meaning the D- and L-isomers are processed differently by the body's enzymes. The primary pathways include deiodination, side-chain modification (deamination and decarboxylation), and conjugation.

Deiodination: Deiodination, the enzymatic removal of iodine atoms, is the most critical pathway in thyroid hormone metabolism. nih.gov It is catalyzed by a family of enzymes called deiodinases (D1, D2, D3). This process can either activate thyroxine to the more potent triiodothyronine (T3) or inactivate it.

Studies show that D-Thyroxine undergoes deiodination to form D-isomer metabolites. In dogs, the deiodination of D-T4 at the inner ring (alpha ring) occurs more rapidly than for L-T4. This leads to the formation of metabolites such as D-3,3',5'-triiodothyronine and D-3,3'-diiodothyronine, which are then excreted in bile and urine as conjugates. oup.com In humans, administration of D-T4 leads to small increases in both T3 and reverse T3 (rT3), indicating that it is a substrate for the deiodinases that catalyze both outer and inner ring deiodination. However, the production of these triiodothyronines is significantly lower and less sustained compared to that following L-T4 administration. nih.gov

Deamination and Decarboxylation: The alanine (B10760859) side chain of the thyronine structure can be metabolically altered through deamination and decarboxylation. These reactions, catalyzed by enzymes like amine oxidases, convert thyroid hormones into their acetic acid (e.g., TETRAC from T4) and amine (thyronamines) analogues, respectively. nih.govfrontiersin.orgthyroid.org These pathways are considered routes of inactivation or functional modification. frontiersin.org While these pathways are well-documented for L-thyroid hormones, specific data on the stereoselectivity of these reactions for D-Thyroxine are limited. It is presumed that D-T4 can also be a substrate for these enzymes, though likely with different efficiency than the L-isomer. The completely deiodinated thyronine analogue was found to be without significant effect in one in vitro study of protein synthesis. oup.com

Conjugation: In the liver, thyroid hormones and their metabolites are conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion into the bile. nih.govoup.com This is a major pathway for hormone elimination. Studies using perfused rat livers have shown that D-Thyroxine undergoes conjugation, but the rate of this process is significantly lower than for some other metabolites like L-T3. physiology.org

Table 2: Major Metabolic Pathways for Thyroxine and Stereoselective Notes

Metabolic Pathway Description Stereoselective Aspects for D-Thyroxine Reference
Deiodination Enzymatic removal of iodine atoms by deiodinases (D1, D2, D3), leading to activation or inactivation. Substrate for deiodinases, but conversion to T3 is less efficient than for L-T4. Inner ring deiodination may be faster in some species. nih.govoup.comnih.gov
Deamination Removal of the amino group from the alanine side chain, producing acetic acid analogues (e.g., TETRAC). Pathway is known for L-isomers; specific stereoselectivity for D-isomers is not well-documented but is presumed to occur. nih.govfrontiersin.orgnih.gov
Decarboxylation Removal of the carboxyl group from the alanine side chain, producing thyronamine (B1227456) analogues. Pathway is known for L-isomers; specific stereoselectivity for D-isomers is not well-documented. nih.govwikipedia.org
Conjugation Addition of glucuronic acid or sulfate in the liver to facilitate biliary excretion. D-Thyroxine is conjugated, but at a lower rate compared to L-T3 in perfused rat liver models. physiology.orgoup.com

Comparative Metabolic Fate of this compound versus L-Thyronine

The metabolic fate of D-Thyroxine is markedly different from that of L-Thyroxine, which accounts for their distinct biological activities. The differences are quantitative rather than qualitative, with L-thyroxine being significantly more potent. nih.gov

L-Thyroxine is considered a prohormone that is efficiently converted in peripheral tissues to the highly active L-T3. wikipedia.org This conversion is a key control point in thyroid hormone action. In contrast, D-Thyroxine is a much poorer substrate for the activating deiodinase enzymes. nih.gov The result is a significantly lower and less sustained increase in active T3 levels after D-T4 administration. nih.gov

Viii. Evolving Research Perspectives and Future Directions for D Thyronine

Elucidating Novel D-Thyronine Signaling Pathways and Targets

While once dismissed, evidence confirms that D-isomers of thyroid hormones are not biologically inert. Research has shown that D-triiodothyronine (D-T3) can elicit biological responses, although its potency is considerably lower than that of L-T3. Studies using mouse thyrotropic tumor cells found that D-T3 was about one-fifth to one-sixth as potent as L-T3 in binding to nuclear thyroid hormone receptors (TRs) and in regulating the production of thyrotropin (TSH). nih.gov This suggests that D-T3 interacts with the same canonical nuclear receptor pathways as L-T3, but with significantly reduced efficiency.

The primary mechanism for the reduced activity of this compound derivatives appears to be their lower binding affinity for nuclear receptors. nih.govnih.gov The structural arrangement of the D-alanine side chain results in a less optimal fit within the ligand-binding domain of TRs compared to the L-isomer. nih.gov One study noted that the apparent receptor affinity of D-T3 was 5.5-fold lower in intact cells than with isolated nuclei, leading to the hypothesis that cellular entry of this compound might be restricted due to stereoselective transport mechanisms. nih.gov This points to cell membrane transporters as a key point of discrimination and a target for future investigation.

Despite the lower affinity for nuclear receptors, the biological activity is not negligible. Older research in rats demonstrated that D-3,5,3'-triiodothyronine possesses approximately 25% of the calorigenic (metabolic rate-increasing) activity of its L-isomer and about half the activity in lowering plasma cholesterol. physiology.org This indicates that at sufficient concentrations, D-isomers can indeed modulate physiological processes.

Future research directions will likely focus on whether this compound or its metabolites have unique, undiscovered signaling targets beyond weak interactions with TRs. Given the growing appreciation for non-genomic thyroid hormone actions mediated by targets on the plasma membrane or in mitochondria, a key question is whether these alternative pathways exhibit different stereoselectivity compared to nuclear receptors. ebi.ac.uk Elucidating if this compound can preferentially activate specific non-genomic pathways without significantly engaging the TR-mediated genomic cascade is a compelling area for future exploration.

Potential for this compound as a Chemical Probe for Thyronine System Research

The distinct stereochemistry of this compound makes it an ideal chemical probe to investigate the intricacies of the thyroid hormone system. Its primary value lies in its ability to help researchers dissect the stereospecificity of the various proteins that bind, transport, and metabolize thyroid hormones.

By comparing the binding and activity of L- and D-isomers, scientists can quantify the stereochemical selectivity of different thyroid hormone receptor (TRα and TRβ) isoforms. oup.comnih.gov Studies have already established that while D-T3 binds to TRs, it does so with much lower affinity than L-T3, confirming the high degree of stereoselectivity of these receptors. nih.govcapes.gov.br Using this compound as a competitor in binding assays can reveal subtle differences in the ligand-binding pockets of TR subtypes.

Furthermore, this compound can be employed to characterize the stereospecificity of key enzymes involved in thyroid hormone metabolism. The deiodinase enzymes (DIO1, DIO2, and DIO3), which are responsible for activating and inactivating thyroid hormones, are critical control points in thyroid signaling. bioscientifica.comresearchgate.netnih.gov Determining whether this compound acts as a substrate, an inhibitor, or is simply ignored by these selenoproteins is crucial for understanding their mechanism and the metabolic fate of D-isomers.

Another vital application is in studying thyroid hormone transporters, such as the monocarboxylate transporter 8 (MCT8). bioscientifica.com The suggestion that D-T3 uptake into cells is less efficient than L-T3 uptake points to stereoselective transport. nih.gov Using radiolabeled or fluorescently tagged this compound derivatives would allow for direct testing of transport kinetics and competition with L-isomers, helping to map the substrate specificity of MCT8 and other transporters.

Table 1: Potential Applications of this compound as a Chemical Probe

Target SystemResearch QuestionPotential Use of this compound
Nuclear Receptors (TRα, TRβ) How stereospecific is the ligand-binding domain?Serve as a low-affinity competitor to quantify the binding preference for the L-isomer. nih.govcapes.gov.br
Metabolic Enzymes (Deiodinases) Are deiodinases stereoselective in their substrate recognition?Test whether this compound is deiodinated or acts as an inhibitor of L-thyronine deiodination. bioscientifica.comnih.gov
Membrane Transporters (MCT8, etc.) Is the transport of thyroid hormones into cells stereospecific?Quantify uptake rates and competitive inhibition against L-thyronine to characterize transporter selectivity. nih.govbioscientifica.com
Plasma Binding Proteins (TBG, TTR) What is the stereochemical preference of carrier proteins?Used in competitive binding assays to determine relative affinity compared to L-isomers.

Development of this compound-Based Chemical Tools for Specific Biological Interventions

The development of synthetic analogs of thyroid hormones is an active area of research, primarily aimed at creating tissue- or receptor-selective L-isomers for therapeutic use. frontiersin.orgrsc.org However, the this compound scaffold also presents unique opportunities for the design of specialized chemical tools for research and potentially for specific biological interventions. The synthesis of this compound analogs is chemically feasible, with various derivatives having been created in the past. nih.govacs.orgvu.edu.au

One potential advantage of this compound-based tools is altered metabolic stability. If D-isomers are poor substrates for deiodinases or other metabolic enzymes, they would have a longer biological half-life. nih.gov A metabolically stable this compound analog, even with low receptor affinity, could serve as a persistent probe to study receptor occupancy or transport over longer periods without the complication of its conversion to other active or inactive forms.

Furthermore, building on the this compound scaffold could allow for the development of compounds that selectively target other components of the thyronine system. For example, it may be possible to design a this compound analog that does not bind TRs but acts as a selective inhibitor of a specific deiodinase or transporter. Such a tool would be invaluable for isolating the function of that particular protein in complex biological systems.

The goal would be to uncouple the different biological effects of thyroid hormones. Since D-isomers already exhibit a different activity profile from L-isomers (e.g., a partial separation of metabolic and antigoitrogenic effects), physiology.org chemical modification of the this compound structure could further refine this selectivity. This could lead to the creation of tools that, for instance, preferentially modulate non-genomic signaling pathways or have specific effects in peripheral tissues without impacting the central hypothalamic-pituitary-thyroid axis. youtube.com

Addressing Unanswered Questions in this compound Stereochemistry and Biology

Despite decades of thyroid research, fundamental questions regarding the stereochemistry and biological role of this compound remain largely unanswered. The principle that biological systems are chiral and often exhibit strong preferences for one enantiomer over another is well-established, but the specific implications for this compound are still being explored. acs.org

The central unanswered question is whether this compound has any unique, physiologically relevant role. While D-amino acids like D-serine and D-aspartate are now recognized as important signaling molecules in the nervous and endocrine systems, frontiersin.orgresearchgate.netnih.gov no such role has been identified for this compound. Future research must address whether this compound is merely a byproduct of non-specific synthesis or if it serves a distinct biological function, perhaps in specific tissues or under particular physiological conditions.

Another critical area of inquiry is the metabolism of this compound. The metabolic pathways for L-thyronine, involving sequential deiodination, conjugation, and transport, are well-characterized. nih.gov It is unknown how, or if, this compound and its iodinated derivatives enter these pathways. Understanding the substrate specificity of the enzymes and transporters for D-isomers is essential to predict their fate and potential for accumulation or biological activity in the body.

Finally, at a molecular level, a high-resolution structural understanding of why thyroid hormone receptors so strongly prefer the L-isomer is still developing. While models exist, detailed crystallographic or cryo-EM data of this compound bound to the TR ligand-binding domain would provide definitive insights into the specific steric clashes and missed hydrogen-bonding opportunities that account for its lower affinity. oup.comnih.gov This knowledge would not only solve a fundamental question in endocrinology but also aid in the rational design of new thyroid hormone analogs.

Table 2: Key Unanswered Questions and Future Research Approaches for this compound

Unanswered QuestionPotential Research ApproachRationale
Does this compound have a unique physiological role? Perform untargeted metabolomics and proteomics in various tissues following this compound administration. Screen this compound against a panel of orphan receptors.To identify any novel this compound-specific metabolites, signaling pathways, or binding partners beyond the known thyroid hormone receptors. nih.gov
What is the metabolic fate of this compound? Use in vitro assays with purified deiodinases and other metabolic enzymes. Use labeled this compound tracers in vivo to track its distribution and excretion.To determine if this compound is a substrate or inhibitor for key enzymes and to understand its pharmacokinetics. nih.govnih.gov
What is the structural basis for TR stereoselectivity? Obtain high-resolution crystal or cryo-EM structures of the TR ligand-binding domain complexed with this compound derivatives.To visualize the precise atomic interactions (or lack thereof) that determine binding affinity and specificity, guiding future drug design. nih.gov
How is this compound transported across cell membranes? Conduct uptake and competition assays using cell lines expressing specific transporters like MCT8 and OATPs with labeled this compound.To confirm and characterize the stereoselectivity of thyroid hormone transport, which may be a key control point for this compound's biological activity. nih.govoup.com

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing D-Thyronine in laboratory settings?

Methodological Answer:
Synthesis of this compound typically involves chiral resolution techniques due to its stereospecificity. A common approach is the optical isomer separation of racemic mixtures using high-performance liquid chromatography (HPLC) with chiral stationary phases. Post-synthesis, characterization employs nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for purity assessment. Stability testing under varying pH and temperature conditions is critical, with degradation kinetics analyzed via UV-Vis spectroscopy .

Basic: How do researchers determine the purity and stability of this compound under experimental conditions?

Methodological Answer:
Purity is quantified using reversed-phase HPLC coupled with diode-array detection (DAD), ensuring >98% purity for in vitro studies. Stability assays involve incubating this compound in buffers mimicking physiological conditions (e.g., pH 7.4 at 37°C) over 24–72 hours. Samples are analyzed at intervals via liquid chromatography-tandem MS (LC-MS/MS) to track degradation byproducts. Accelerated stability studies (e.g., 40°C/75% relative humidity) predict long-term storage viability .

Advanced: What experimental approaches are used to investigate this compound's interaction with thyroid hormone receptors (TRs)?

Methodological Answer:
Competitive binding assays using TR-α/TR-β isoforms expressed in HEK293 cells are standard. Radiolabeled T3 (³¹I-T3) is displaced with increasing this compound concentrations, and dissociation constants (Kd) are calculated via Scatchard analysis. For structural insights, molecular docking simulations (e.g., AutoDock Vina) model this compound’s binding affinity relative to L-Thyronine. Functional assays, such as TR-mediated luciferase reporter gene activation, assess transcriptional activity .

Advanced: How can researchers resolve contradictions in this compound’s reported metabolic effects across in vivo models?

Methodological Answer:
Contradictions often arise from interspecies variations in TR isoform expression or pharmacokinetic differences. A systematic approach includes:

Meta-analysis of existing data to identify confounding variables (e.g., dosage, administration routes) .

Cross-species comparative studies with standardized protocols (e.g., C57BL/6 mice vs. Sprague-Dawley rats).

Pharmacokinetic profiling using LC-MS/MS to compare bioavailability and tissue distribution.

Knockout models (e.g., TR-β⁻/⁻ mice) to isolate receptor-specific effects .

Basic: What in vitro models are optimal for preliminary screening of this compound’s biological activity?

Methodological Answer:
Primary hepatocytes or HepG2 cell lines are preferred for metabolic studies due to high TR-β expression. Cells are treated with this compound (1–100 nM range), and target genes (e.g., DIO1, GLUT4) are quantified via qPCR. For cytotoxicity screening, MTT assays assess viability at supra-physiological concentrations (≥1 µM). Dose-response curves are analyzed using nonlinear regression (e.g., GraphPad Prism) .

Advanced: How can researchers address the challenge of low bioavailability in this compound pharmacokinetic studies?

Methodological Answer:
Bioavailability limitations are tackled via:

Prodrug design : Esterification of carboxyl groups to enhance intestinal absorption.

Nanocarrier systems : Liposomal encapsulation to improve plasma half-life.

Intravenous microdialysis : Real-time monitoring of serum concentrations in rodent models.

Allometric scaling : Interspecies extrapolation using body surface area normalization .

Basic: What statistical methods are recommended for analyzing dose-dependent effects of this compound?

Methodological Answer:
Dose-response data are fitted to sigmoidal models (e.g., Hill equation) using maximum likelihood estimation. For non-linear relationships, ANOVA with post-hoc Tukey tests identifies significant differences between groups. Bootstrap resampling (≥1000 iterations) validates confidence intervals in small-sample studies. Software tools include R (drc package) or SAS PROC NLIN .

Advanced: What strategies validate the specificity of this compound antibodies in immunoassays?

Methodological Answer:
Cross-reactivity testing is essential. Strategies include:

Competitive ELISA : Co-incubate antibodies with L-Thyronine, this compound, and structurally related analogs (e.g., reverse T3).

Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to confirm affinity.

Western blot with tissue lysates to check non-specific binding.

Epitope mapping : Use peptide microarrays to identify antibody binding regions .

Basic: How to design a robust protocol for this compound’s in vivo toxicity assessment?

Methodological Answer:
Follow OECD Guideline 407: 28-day repeated dose oral toxicity in rodents. Endpoints include:

  • Hematological/biochemical markers (ALT, creatinine).
  • Histopathology of thyroid, liver, and kidneys.
  • Hormonal profiling (TSH, free T4).
    Use a staggered dosing regimen (e.g., 10, 50, 100 mg/kg/day) with ≥10 animals per group. Power analysis (α=0.05, β=0.2) ensures statistical validity .

Advanced: How can systems biology approaches elucidate this compound’s role in metabolic networks?

Methodological Answer:
Integrate multi-omics

Transcriptomics : RNA-seq of TR-expressing tissues to identify differentially expressed genes.

Metabolomics : LC-MS-based profiling of hepatic metabolites post-treatment.

Network analysis : Build interaction networks (e.g., Cytoscape) linking this compound to pathways like gluconeogenesis or lipid oxidation.

Kinetic modeling : Use COPASI to simulate metabolic flux changes .

Key Methodological Principles Derived from Evidence:

  • Specificity : Narrow questions to mechanistic hypotheses (e.g., receptor binding vs. metabolic outcomes) .
  • Reproducibility : Standardize protocols across labs (e.g., cell lines, animal strains) .
  • Ethical Compliance : Adhere to institutional review boards (IRB) for in vivo studies .
  • Data Transparency : Share raw datasets via repositories like Figshare or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.